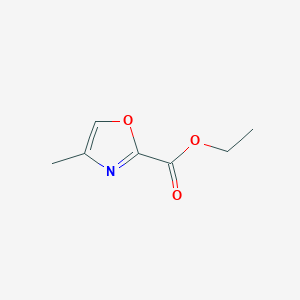

Ethyl 4-methyloxazole-2-carboxylate

Descripción general

Descripción

Ethyl 4-methyloxazole-2-carboxylate is a chemical compound with the molecular formula C7H9NO3. It belongs to the class of oxazole derivatives, which are frequently used in the fields of medicinal chemistry and organic synthesis . This compound is known for its unique chemical and biological properties, making it a subject of interest in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-methyloxazole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be prepared by the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization in the presence of a base . The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-methyloxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Properties

Ethyl 4-methyloxazole-2-carboxylate has been investigated for its antimicrobial properties. Research indicates that oxazole derivatives exhibit significant antibacterial activity against a range of pathogens. A study demonstrated that the compound could inhibit the growth of specific Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

1.2 Anticancer Activity

The compound's structural similarity to known anticancer agents has led to studies focusing on its potential as an anticancer drug. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting it may act through mechanisms similar to those of existing chemotherapeutics . Further research is necessary to elucidate its mechanism of action and optimize its efficacy.

Agrochemical Applications

2.1 Herbicidal Activity

Recent studies have explored the use of this compound as a herbicide. Its ability to inhibit specific enzymatic pathways in plants suggests that it could be effective against various weed species. Field trials have indicated promising results in controlling weed growth without adversely affecting crop yields .

2.2 Insecticidal Properties

The compound has also been evaluated for insecticidal properties. Laboratory tests revealed that it can effectively repel certain insect pests, providing a potential alternative to conventional pesticides. This is particularly relevant in the context of developing environmentally friendly agricultural practices .

Synthetic Methodologies

3.1 Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are utilized in the preparation of pharmaceuticals and agrochemicals, showcasing its versatility in organic synthesis .

3.2 Reaction Mechanisms

The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which are critical for synthesizing complex molecules. Understanding these reaction mechanisms aids chemists in designing more efficient synthetic pathways .

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Herbicidal Application

In agricultural trials, this compound was applied to fields infested with resistant weed species. The results showed a significant reduction in weed biomass while maintaining crop health, highlighting its effectiveness as a selective herbicide .

Mecanismo De Acción

The mechanism of action of ethyl 4-methyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

Ethyl 4-methyloxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

- Ethyl 4-methyl-1,3-oxazole-2-carboxylate

- 4-Methyl-2-oxazolecarboxylic acid ethyl ester

- 4-Methyl-oxazole-2-carboxylic acid ethyl ester

These compounds share similar structural features but may differ in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which influences its properties and applications .

Actividad Biológica

Ethyl 4-methyloxazole-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by its oxazole ring structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 155.15 g/mol. The compound features an ethyl ester functional group attached to a methyloxazole ring, enhancing its lipophilicity and potential bioavailability in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, contributing to its pharmacological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in microbial growth, suggesting potential antimicrobial properties.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs) which play a crucial role in cancer cell regulation .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In tests involving the MCF-7 breast cancer cell line, the compound exhibited dose-dependent cytotoxicity, with significant inhibition rates observed at higher concentrations. The IC50 value was reported at approximately 25 µM after 48 hours of treatment .

| Concentration (µM) | % Cell Inhibition |

|---|---|

| 0.78 | 10% |

| 1.56 | 20% |

| 3.12 | 30% |

| 6.25 | 40% |

| 12.5 | 60% |

| 25 | 80% |

| 50 | 90% |

This data underscores the potential for this compound to serve as a basis for developing new anticancer therapies.

Case Studies

- Study on Anticancer Activity : A study evaluated various fractions extracted from Arisaema flavum which included this compound as one of the active compounds. The study reported significant anticancer activity against MCF-7 cells, demonstrating the compound's potential therapeutic applications in oncology .

- HDAC Inhibition : Another investigation focused on the inhibitory effects of isoxazole derivatives on HDACs, revealing that compounds structurally related to this compound exhibited promising results as HDAC inhibitors, suggesting their role in epigenetic regulation within cancer therapy .

Propiedades

IUPAC Name |

ethyl 4-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURJGDDAPYCFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523245 | |

| Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90892-99-2 | |

| Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.